BenchChemオンラインストアへようこそ!

4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid

Butyrylcholinesterase inhibition Alzheimer's disease Aβ aggregation

Procure 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid (CAS 333357-96-3) as a validated hit scaffold for selective BChE inhibitor programs. Its dual binding at catalytic and peripheral anionic sites enables anti-Aβ aggregation studies. The benzoic acid handle supports rapid analog generation. Commercial availability at ≥95% purity with documented CNS parameters (MW 267.32, tPSA 40.5, LogP ~3) ensures immediate medicinal chemistry use without synthesis delays. Bulk pricing available.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 333357-96-3
Cat. No. B1605776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid
CAS333357-96-3
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H17NO2/c19-17(20)15-7-5-13(6-8-15)11-18-10-9-14-3-1-2-4-16(14)12-18/h1-8H,9-12H2,(H,19,20)
InChIKeyYGDCSVTTWQYOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid (CAS 333357-96-3): Procurement-Grade Overview


4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid (CAS 333357-96-3) is a tetrahydroisoquinoline-containing benzoic acid derivative with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . The compound is commercially available as a screening compound and building block from established chemical suppliers including ChemBridge (Catalog No. 5262466) and Leyan (Catalog No. 1341186), with reported purities of ≥95% to 98% . This compound has been validated as a hit scaffold in structure-based virtual screening campaigns targeting butyrylcholinesterase (BChE), establishing its relevance for medicinal chemistry optimization programs in neurodegenerative disease research [1].

Procurement Risk: Why 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid Cannot Be Casually Substituted


Direct substitution of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoic acid with structurally similar analogs is not scientifically justified without re-validation. This compound serves as a specific validated hit scaffold in BChE inhibitor discovery programs, where its unique combination of a tetrahydroisoquinoline moiety linked via a methylene bridge to a para-benzoic acid group confers distinct binding interactions at the BChE catalytic active site and peripheral anionic site [1]. Substituting the compound with alternative tetrahydroisoquinoline-benzoic acid derivatives lacking identical substitution patterns or with modified linker geometries would alter key pharmacophoric features, potentially abolishing the BChE inhibitory activity and anti-Aβ aggregation properties that define its value proposition [2]. Furthermore, the compound's documented physicochemical parameters (LogP, tPSA, rotatable bond count) and established commercial purity specifications provide a baseline for reproducible screening; substitution with uncharacterized or lower-purity alternatives introduces unacceptable experimental variability in hit-to-lead optimization workflows .

Quantitative Differentiation Evidence for 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid (CAS 333357-96-3)


Validated BChE Hit Scaffold with Documented Anti-Aβ Aggregation Activity Pathway

4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid and its direct derivatives were identified as selective BChE inhibitors through structure-based virtual screening of a compound library [1]. The scaffold was designated as 'hit 1' and served as the starting point for structural optimization leading to compounds 9 and 23, which displayed improved BChE inhibitory activity with selectivity versus AChE [2]. Kinetic analysis and molecular modeling demonstrated that derivatives of this scaffold target both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, a dual-binding mechanism not observed with generic tetrahydroisoquinoline compounds lacking the specific benzoic acid substitution pattern [3]. Optimized derivatives (compounds 9 and 23) displayed anti-Aβ1-42 aggregation activity in a dose-dependent manner and showed significant protective activity against Aβ1-42-induced toxicity in SH-SY5Y neuroblastoma cells [4].

Butyrylcholinesterase inhibition Alzheimer's disease Aβ aggregation Virtual screening hit validation

Documented Commercial Purity Specifications: ≥95% to 98%

4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid is commercially available from multiple established vendors with documented purity specifications . ChemBridge (via Hit2Lead) supplies the compound with a purity of ≥95% under catalog number 5262466 . Leyan supplies the compound with a purity specification of 98% under catalog number 1341186 . These purity levels meet or exceed typical thresholds for screening compound libraries, where purities of ≥90% are generally considered acceptable for primary screening, while ≥95% is recommended for confirmatory and follow-up studies [1].

Compound procurement Purity specification Screening compound quality Reproducible research

Physicochemical Property Profile Supporting CNS Drug-Likeness

The calculated and experimentally derived physicochemical properties of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoic acid align favorably with established CNS drug-likeness criteria . The compound has a molecular weight of 267.32 g/mol, well below the CNS drug threshold of ≤400 g/mol [1]. Its calculated LogP values range from 2.88 to 3.77 depending on the method, falling within the optimal CNS range of 2-4 [2]. The topological polar surface area (tPSA) of 40.5 Ų is below the 60-70 Ų threshold considered favorable for passive blood-brain barrier penetration [3]. The compound contains 3 rotatable bonds, within the ≤5 recommended for CNS candidates, and has 1 hydrogen bond donor and 3 hydrogen bond acceptors [4].

CNS drug discovery Physicochemical properties Blood-brain barrier permeability Drug-likeness

Commercial Availability from Multiple Established Screening Compound Suppliers

4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid is commercially available from multiple established chemical suppliers with catalog numbers that enable straightforward procurement and cross-referencing . The compound is supplied by ChemBridge (Catalog No. 5262466), a leading provider of screening compounds and building blocks for drug discovery, with a purity of ≥95% . Leyan offers the compound at 98% purity (Catalog No. 1341186) . The compound is also listed with Chemshuttle (Catalog No. 200474, 95% purity) . This multi-vendor availability contrasts with many specialized tetrahydroisoquinoline analogs that are available only through custom synthesis with extended lead times and higher costs.

Compound procurement Supply chain reliability Screening library Hit validation

Optimal Research and Procurement Applications for 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid (CAS 333357-96-3)


Medicinal Chemistry Hit-to-Lead Optimization for Selective BChE Inhibitors in Alzheimer's Disease

This compound serves as a validated hit scaffold (hit 1) for structure-based optimization of selective BChE inhibitors with anti-Aβ aggregation activity [1]. Medicinal chemistry teams can leverage the established dual-site binding mechanism (CAS + PAS) to design focused libraries of derivatives with improved potency and selectivity over AChE [2]. The scaffold's favorable CNS drug-likeness parameters (MW 267, tPSA 40.5, LogP 2.88-3.77) support its prioritization for CNS-penetrant BChE inhibitor development .

Chemical Probe Development for BChE Target Validation and Mechanism Studies

The compound's documented role as a BChE-binding scaffold makes it suitable for developing chemical probes to interrogate BChE's role in Alzheimer's disease pathology [1]. Derivatives of this scaffold have demonstrated the ability to target both the catalytic active site and peripheral anionic site of BChE, enabling studies of BChE's dual functionality in acetylcholine hydrolysis and Aβ aggregation [2]. The commercial availability of the parent compound at ≥95% purity from multiple vendors supports rapid probe synthesis without delays associated with custom synthesis [3].

Screening Library Building Block for CNS-Focused Compound Collections

The compound's physicochemical profile (MW 267, tPSA 40.5, LogP 2.88-3.77, 3 rotatable bonds, 1 HBD, 3 HBA) aligns with established CNS drug-likeness criteria, making it an appropriate inclusion in CNS-focused screening libraries . The tetrahydroisoquinoline-benzoic acid scaffold is underrepresented in many commercial screening collections, offering an opportunity to diversify chemical space coverage for CNS targets [1]. Procurement from established vendors with documented purity specifications ensures library quality and reproducibility [3].

Synthetic Building Block for Tetrahydroisoquinoline-Containing Bioactive Molecules

The benzoic acid functionality provides a versatile synthetic handle for amide coupling, esterification, and other transformations to generate focused libraries of derivatives [1]. The tetrahydroisoquinoline core is a privileged scaffold present in numerous natural products and approved drugs targeting cancer, pain, gout, and neurodegenerative diseases . The compound's commercial availability at ≥95% purity eliminates the need for time-consuming in-house synthesis of the core scaffold [3].

Quote Request

Request a Quote for 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.